![molecular formula C10H8N2 B6343047 4-乙炔基-1-甲基-1H-吡咯并[2,3-b]吡啶 CAS No. 1638760-35-6](/img/structure/B6343047.png)

4-乙炔基-1-甲基-1H-吡咯并[2,3-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

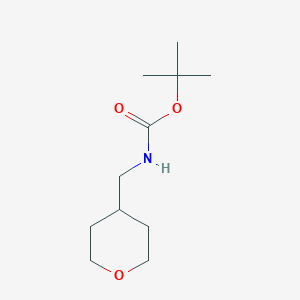

4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is 156.068748264 g/mol and the complexity rating of the compound is 215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

激酶抑制

与“4-乙炔基-1-甲基-1H-吡咯并[2,3-b]吡啶”类似的吡咯并吡啶支架是激酶抑制剂设计中的关键元素。它特别多才多艺,因为它能够通过多种结合模式与激酶相互作用。该支架与激酶的铰链区结合,但也可以在激酶口袋中形成其他关键相互作用,从而提供效力和选择性。此类结构在激酶抑制剂设计中至关重要,提供知识产权优势、抑制剂活性改善、物理性质增强或合成灵活性 (Steve Wenglowsky, 2013)。

合成途径与催化

对与吡咯并吡啶具有结构相似性的吡喃并嘧啶核心的研究表明了它们广泛的合成应用和生物利用度。此类支架因其广泛的适用性而受到研究,突出了杂化催化剂在这些结构的合成中的重要性。综述重点介绍了各种杂化催化剂在合成吡喃并[2,3-d]嘧啶支架中的应用,展示了催化应用在开发先导分子的广度 (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023)。

生物学意义

对包括吡啶衍生物在内的杂环 N-氧化物分子的研究表明了它们作为合成中间体的多功能性和生物学重要性。这些化合物已用于形成金属配合物、设计催化剂、不对称催化和合成以及医药应用,展示了它们在高级化学和药物开发研究中的巨大潜力 (Dongli Li, Panpan Wu, N. Sun, Yu-Jing Lu, Wing‐Leung Wong, Z. Fang, Kun Zhang, 2019)。

作用机制

Target of Action

The primary target of 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which plays a crucial role in various biological processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting this pathway, the compound can potentially prevent cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

The compound’s low molecular weight suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could potentially be used as a therapeutic agent in cancer treatment.

Action Environment

Given that fgfrs are found across various tissue types and expressed to different extents under varying conditions , it can be inferred that the compound’s action, efficacy, and stability could potentially be influenced by various environmental factors

生化分析

Biochemical Properties

4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine has been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . It interacts with these enzymes, inhibiting their activity and thereby influencing various biochemical reactions .

Cellular Effects

In vitro studies have shown that 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine can inhibit the proliferation of certain cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .

Molecular Mechanism

The mechanism of action of 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine involves binding to fibroblast growth factors, leading to the dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

属性

IUPAC Name |

4-ethynyl-1-methylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-3-8-4-6-11-10-9(8)5-7-12(10)2/h1,4-7H,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHXQXMTJDTFHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CN=C21)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6342987.png)

![1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride](/img/structure/B6342991.png)

![{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride](/img/structure/B6343015.png)

![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6343059.png)

![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine](/img/structure/B6343065.png)